molecular formula C18H14N4S B7834008 2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE

2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834008
M. Wt: 318.4 g/mol
InChI Key: NGMJPCDQNZGUIQ-UHFFFAOYSA-N
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Description

2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that features a pyrimidine ring substituted with an anilino group, a methylthio group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of bis(methylthio)methylene malononitrile with primary amines and cyanoguanidine in the presence of a basic catalyst such as sodium ethoxide . This one-pot, three-component reaction yields the desired pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Substitution Reactions: The anilino and methylthio groups can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used under conditions like heating or the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(METHYLSULFANYL)-4-PHENYL-6-(PHENYLAMINO)PYRIMIDINE-5-CARBONITRILE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of anilino, methylthio, phenyl, and carbonitrile groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-anilino-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-23-18-21-16(13-8-4-2-5-9-13)15(12-19)17(22-18)20-14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMJPCDQNZGUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NC2=CC=CC=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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